![molecular formula C8H13N5O2S B1444065 2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-ethylacetamide CAS No. 1428139-75-6](/img/structure/B1444065.png)
2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-ethylacetamide
Overview
Description
“2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-ethylacetamide” is a chemical compound with the molecular formula C9H15N5O3S . It is used for testing and research purposes .
Molecular Structure Analysis
The molecular structure of this compound is based on a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains an acetamide group and an ethyl group .Scientific Research Applications
Antiviral Activity
Compounds with similar structures, such as indole derivatives, have been found to possess antiviral activities . They have been used in the development of drugs to combat various viral diseases .
Anti-inflammatory Activity
Thiazole derivatives, which share a similar structure with the given compound, have been found to exhibit anti-inflammatory properties . This makes them potential candidates for the development of anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . Similarly, thiazole derivatives have also been found to possess antitumor or cytotoxic properties .
Antimicrobial Activity
Both indole and thiazole derivatives have demonstrated antimicrobial properties . This suggests that they could be used in the development of new antimicrobial agents.
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . This property could be harnessed in the development of drugs to combat oxidative stress-related diseases .
Neuroprotective Activity
Thiazole derivatives have shown neuroprotective activities , suggesting potential applications in the treatment of neurodegenerative diseases .
Safety and Hazards
properties
IUPAC Name |
2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]-N-ethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2S/c1-2-11-5(14)3-4-6(15)12-8(16-4)13-7(9)10/h4H,2-3H2,1H3,(H,11,14)(H4,9,10,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJQMIHYQOYWQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1C(=O)N=C(S1)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-ethylacetamide | |
CAS RN |
1428139-75-6 | |
Record name | 5-Thiazoleacetamide, 2-[(aminoiminomethyl)amino]-N-ethyl-4,5-dihydro-4-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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